molecular formula C34H32N4O8 B3865514 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]

4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]

Cat. No. B3865514
M. Wt: 624.6 g/mol
InChI Key: ZIGPMYTUCVLRRD-JTOYJDTJSA-N
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Description

‘4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ‘Dioxane-based Schiff base’ and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ‘4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]' is not fully understood. However, it is believed that the compound acts by inhibiting the growth of bacteria, fungi, and cancer cells by disrupting their cell membranes. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The ‘Dioxane-based Schiff base’ has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. This compound has also been found to exhibit significant anticancer activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

The ‘Dioxane-based Schiff base’ has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit significant activity against various microorganisms and cancer cells. However, this compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

The ‘Dioxane-based Schiff base’ has several potential future directions. It can be studied for its potential use as a corrosion inhibitor and as a dye for textiles. This compound can also be studied for its potential use in drug delivery systems. Further studies can be carried out to understand the mechanism of action of this compound and to develop more potent derivatives.

Scientific Research Applications

The ‘Dioxane-based Schiff base’ has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antibacterial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a corrosion inhibitor and as a dye for textiles.

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O8/c1-41-27-11-3-23(4-12-27)21-35-37-31(39)25-7-15-29(16-8-25)45-33-34(44-20-19-43-33)46-30-17-9-26(10-18-30)32(40)38-36-22-24-5-13-28(42-2)14-6-24/h3-18,21-22,33-34H,19-20H2,1-2H3,(H,37,39)(H,38,40)/b35-21+,36-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPMYTUCVLRRD-JTOYJDTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC3C(OCCO3)OC4=CC=C(C=C4)C(=O)NN=CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC3OCCOC3OC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]
Reactant of Route 2
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Reactant of Route 2
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]
Reactant of Route 3
Reactant of Route 3
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]
Reactant of Route 4
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]
Reactant of Route 5
Reactant of Route 5
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]
Reactant of Route 6
Reactant of Route 6
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]

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